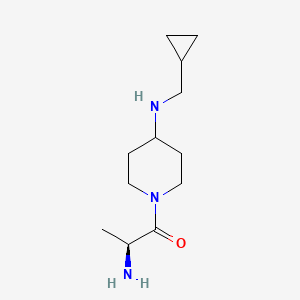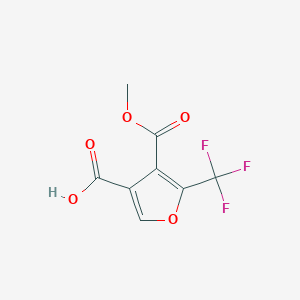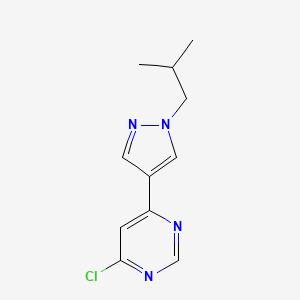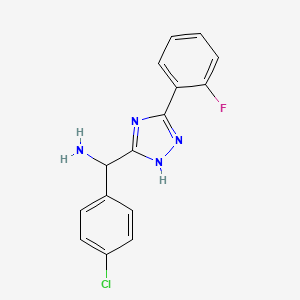![molecular formula C8H11N3O2 B11794153 1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8(2H,7H)-dione](/img/structure/B11794153.png)
1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8(2H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-甲基-3,4-二氢-1H-嘧啶并[1,6-a]嘧啶-6,8(2H,7H)-二酮是一种杂环化合物,具有独特的结构,结合了嘧啶和嘧啶环的元素。
准备方法
合成路线和反应条件: 1-甲基-3,4-二氢-1H-嘧啶并[1,6-a]嘧啶-6,8(2H,7H)-二酮的合成通常涉及在受控条件下适当前体的环化。一种常见的方法是使合适的胺与二酮或酮酯在催化剂存在下反应。反应条件通常包括加热和使用乙醇或乙酸等溶剂来促进环化过程。
工业生产方法: 在工业规模上,该化合物的生产可能涉及连续流反应器以确保一致的质量和收率。使用自动系统进行试剂添加和温度控制可以提高合成过程的效率。
化学反应分析
反应类型: 1-甲基-3,4-二氢-1H-嘧啶并[1,6-a]嘧啶-6,8(2H,7H)-二酮可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以产生不同饱和度的二氢衍生物。
取代: 亲核取代反应可以在嘧啶环上引入各种官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在碱性或酸性条件下,可以使用卤代烷或酰氯等试剂进行取代反应。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生氧代衍生物,而还原可能会产生二氢衍生物。
科学研究应用
1-甲基-3,4-二氢-1H-嘧啶并[1,6-a]嘧啶-6,8(2H,7H)-二酮具有多种科学研究应用:
化学: 它被用作合成更复杂杂环化合物的构建块。
生物学: 该化合物作为具有药物发现和开发应用的生物活性分子具有潜力。
医学: 它可以作为针对特定生物途径的新药开发的先导化合物。
工业: 该化合物可用于生产具有独特性能的先进材料。
作用机制
1-甲基-3,4-二氢-1H-嘧啶并[1,6-a]嘧啶-6,8(2H,7H)-二酮的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性并影响各种生化途径。确切的分子靶标和途径取决于化合物使用的具体应用和背景。
类似化合物:
- 1,3,4,6,7,8-六氢-1-甲基-2H-嘧啶并[1,2-a]嘧啶
- 7-甲基-1,5,7-三氮杂双环[4.4.0]癸-5-烯
比较: 1-甲基-3,4-二氢-1H-嘧啶并[1,6-a]嘧啶-6,8(2H,7H)-二酮由于其特定的结构特征和反应性而具有独特性。与类似的化合物相比,它可能表现出不同的化学和生物学特性,使其适用于不同的应用。例如,它能够进行特定的氧化和还原反应,可以在合成化学中加以利用,而它的生物活性可以在药物化学中进行探索。
相似化合物的比较
- 1,3,4,6,7,8-Hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine
- 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene
Comparison: 1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8(2H,7H)-dione is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for distinct applications. For example, its ability to undergo specific oxidation and reduction reactions can be leveraged in synthetic chemistry, while its bioactivity can be explored in medicinal chemistry.
属性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
1-methyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidine-6,8-dione |
InChI |
InChI=1S/C8H11N3O2/c1-10-3-2-4-11-7(10)5-6(12)9-8(11)13/h5H,2-4H2,1H3,(H,9,12,13) |
InChI 键 |
GGRXBMPPLXXFAC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCN2C1=CC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11794107.png)


![2-amino-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11794121.png)






